Synthesis of 2-Biphenylacetonitrile from Biphenyl: An In-depth Technical Guide
Synthesis of 2-Biphenylacetonitrile from Biphenyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 2-biphenylacetonitrile, a valuable intermediate in pharmaceutical and materials science research. The synthesis commences from the readily available starting material, biphenyl. The methodologies presented are based on established chemical transformations, including Friedel-Crafts acylation, the Willgerodt-Kindler reaction, and modern cross-coupling strategies. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways to aid researchers in the practical application of these methods.
Route 1: Multi-step Synthesis via Friedel-Crafts Acylation and Willgerodt-Kindler Reaction
This classical yet effective route involves the initial functionalization of the biphenyl core via Friedel-Crafts acylation to introduce an acetyl group, followed by a rearrangement and functional group interconversion to yield the target nitrile.
Logical Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Step 1: Friedel-Crafts Acylation of Biphenyl to 2-Acetylbiphenyl
The Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, yields a mixture of acetylbiphenyl isomers. While the para-substituted product (4-acetylbiphenyl) is typically the major product due to steric hindrance, careful control of reaction conditions can provide a reasonable yield of the ortho-isomer (2-acetylbiphenyl).
Experimental Protocol: Synthesis of 2-Acetylbiphenyl [1]
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To a stirred suspension of anhydrous aluminum chloride (21.2 mol) in dichloromethane (27000 ml), cooled to -10°C to -20°C, is added dropwise a solution of biphenyl (10 mol), acetic anhydride (10 mol), and 4-dimethylaminopyridine (0.308 mol) in dichloromethane (20000 ml) over 60-90 minutes.
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The reaction mixture is stirred at -10°C to -20°C for an additional 1-2 hours.
-
The reaction is quenched by the slow, dropwise addition of hydrochloric acid solution while maintaining the temperature between -10°C and -20°C.
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The organic layer is separated, washed three times with water, and dried over anhydrous magnesium sulfate.
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The solvent is removed under reduced pressure to yield the crude product, which can be purified by fractional distillation or column chromatography to isolate 2-acetylbiphenyl.
| Reactant/Reagent | Molar Ratio (to Biphenyl) | Solvent | Temperature (°C) | Reported Yield (%) of 4-acetylbiphenyl |
| Acetyl Chloride, AlCl₃ | 1:1.1 | Carbon Disulfide | Reflux | ~40-50 |
| Acetic Anhydride, AlCl₃, DMAP | 1:2.12:0.03 | Dichloromethane | -20 to -10 | 93.3 (for 4-acetylbiphenyl)[1] |
Note: The cited high yield is for the para-isomer. The yield of the ortho-isomer is generally lower and requires careful optimization and separation.
Step 2: Willgerodt-Kindler Reaction of 2-Acetylbiphenyl
The Willgerodt-Kindler reaction provides a method to convert aryl alkyl ketones to the corresponding terminal carboxylic acid derivatives.[2][3] In this case, 2-acetylbiphenyl is treated with sulfur and a secondary amine, typically morpholine, to form a thioamide, which can then be hydrolyzed to 2-biphenylacetic acid.
Experimental Protocol: Willgerodt-Kindler Reaction [4][5]
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A mixture of 2-acetylbiphenyl (1 mol), sulfur (2-3 mol), and morpholine (3-5 mol) is heated to reflux (around 130-140°C) for several hours (typically 4-12 hours).
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The reaction progress can be monitored by thin-layer chromatography (TLC).
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After completion, the reaction mixture is cooled to room temperature.
-
The excess morpholine can be removed by distillation under reduced pressure.
-
The resulting crude 2-biphenylacetylthioamide is then subjected to hydrolysis.
Step 3: Hydrolysis of 2-Biphenylacetylthioamide to 2-Biphenylacetic Acid
The thioamide intermediate is hydrolyzed under acidic or basic conditions to yield 2-biphenylacetic acid.
Experimental Protocol: Hydrolysis [5]
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The crude thioamide is refluxed with an excess of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid in aqueous ethanol) or a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide).
-
The hydrolysis is typically complete within 4-8 hours.
-
If basic hydrolysis is used, the reaction mixture is cooled and acidified with a mineral acid to precipitate the carboxylic acid.
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The solid 2-biphenylacetic acid is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Step 4: Conversion of 2-Biphenylacetic Acid to 2-Biphenylacetonitrile
The final step involves the conversion of the carboxylic acid to the nitrile. This is commonly achieved by first converting the acid to the primary amide, followed by dehydration.
Experimental Protocol: Amidation and Dehydration
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Amidation: 2-Biphenylacetic acid (1 mol) is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane or toluene. The resulting acid chloride is then carefully added to a cooled, concentrated solution of ammonia or ammonium hydroxide to form 2-biphenylacetamide. The solid amide is collected by filtration and dried.
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Dehydration: 2-Biphenylacetamide (1 mol) is treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., toluene, dichloromethane). The reaction mixture is typically heated to drive the dehydration. Upon completion, the reaction is worked up by quenching with water, separating the organic layer, and removing the solvent. The crude 2-biphenylacetonitrile can be purified by distillation under reduced pressure or column chromatography.
| Reaction Step | Key Reagents | Typical Conditions |
| Willgerodt-Kindler | Sulfur, Morpholine | Reflux, 4-12 h |
| Hydrolysis | NaOH (aq) or HCl (aq) | Reflux, 4-8 h |
| Amidation | 1. SOCl₂ 2. NH₄OH | 1. Reflux 2. 0°C to RT |
| Dehydration | P₂O₅ or SOCl₂ | Reflux |
Route 2: Convergent Synthesis via Palladium-Catalyzed Cross-Coupling
A more modern and often more efficient approach to constructing the 2-biphenylacetonitrile scaffold is through a convergent synthesis that utilizes a palladium-catalyzed cross-coupling reaction. This strategy involves coupling a phenyl-containing organometallic reagent with a benzene derivative that already possesses the cyanomethyl group. The Suzuki-Miyaura, Negishi, and Stille couplings are all powerful tools for this purpose.[6][7][8][9]
Logical Workflow for Route 2 (Suzuki-Miyaura Coupling Example)
Caption: Convergent synthesis via Suzuki-Miyaura coupling.
Key Cross-Coupling Reactions
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Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., 2-bromophenylacetonitrile) in the presence of a palladium catalyst and a base.[9]
-
Negishi Coupling: This involves the reaction of an organozinc compound (e.g., phenylzinc chloride) with an organohalide, catalyzed by a nickel or palladium complex.[6][10]
-
Stille Coupling: This method utilizes an organotin compound (e.g., phenyltrimethylstannane) to couple with an organohalide, catalyzed by palladium.[8][11]
Experimental Protocol: Suzuki-Miyaura Coupling [12]
-
To a reaction vessel are added 2-bromophenylacetonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added.
-
The reaction mixture is heated with stirring (typically between 80-110°C) for a period ranging from a few hours to overnight.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude 2-biphenylacetonitrile is purified by column chromatography on silica gel.
| Coupling Reaction | Organometallic Reagent | Halide/Triflate | Catalyst System | Base |
| Suzuki-Miyaura | Phenylboronic Acid | 2-Bromophenylacetonitrile | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Negishi | Phenylzinc Chloride | 2-Bromophenylacetonitrile | Pd(PPh₃)₄ or NiCl₂(dppe) | Not required |
| Stille | Phenyltrimethylstannane | 2-Bromophenylacetonitrile | Pd(PPh₃)₄ | Not required |
Conclusion
The synthesis of 2-biphenylacetonitrile from biphenyl can be effectively achieved through two distinct and robust strategies. The classical multi-step approach, commencing with Friedel-Crafts acylation followed by the Willgerodt-Kindler reaction, offers a reliable pathway utilizing well-established organic transformations. For researchers seeking higher efficiency and a more convergent approach, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, or Stille couplings, provide a powerful alternative. The choice of synthetic route will depend on factors such as the availability of starting materials and reagents, desired scale, and the specific requirements for purity and yield. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the successful synthesis of this important chemical intermediate.
References
- 1. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents [patents.google.com]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. CN102432457A - Synthetic method of biphenylacetic acid - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
